2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N,N-diethylprop-2-enamide
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Overview
Description
2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N,N-diethylprop-2-enamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a cyano group, a pyrazole ring, and a diethylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N,N-diethylprop-2-enamide typically involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with diethylamine and malononitrile under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can further improve the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N,N-diethylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N,N-diethylprop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N,N-diethylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide
- 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylic acid ethyl ester
- 2-cyano-N′-(1,3-diphenyl-1H-pyrazol-4-yl)methylideneacetohydrazide
Uniqueness
2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N,N-diethylprop-2-enamide is unique due to its diethylprop-2-enamide moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-cyano-3-(1,3-diphenylpyrazol-4-yl)-N,N-diethylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c1-3-26(4-2)23(28)19(16-24)15-20-17-27(21-13-9-6-10-14-21)25-22(20)18-11-7-5-8-12-18/h5-15,17H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENQGYYOWZPKDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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